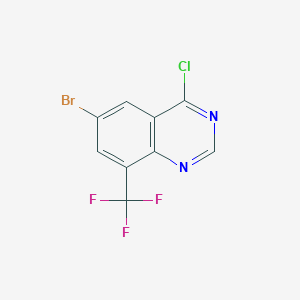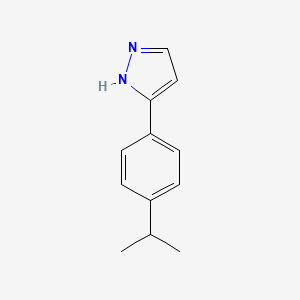
5-(4-Isopropylphenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Isopropylphenyl)-1H-pyrazole: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. The presence of the isopropylphenyl group at the 5-position of the pyrazole ring imparts unique chemical and physical properties to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aromatic Substitution Reaction: The synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole can be achieved through the reaction of 4-isopropylbenzaldehyde with hydrazine hydrate, followed by cyclization with an appropriate reagent such as acetic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Cyclization Reaction: Another method involves the cyclization of 4-isopropylphenylhydrazine with 1,3-diketones under acidic or basic conditions. This method provides a straightforward route to the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-(4-Isopropylphenyl)-1H-pyrazole can undergo oxidation reactions to form corresponding pyrazole oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced pyrazole derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nitrating agents, sulfonating agents, and other electrophiles.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-(4-Isopropylphenyl)-1H-pyrazole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is employed in the development of new materials with specific properties.
Biology: In biological research, this compound is used as a ligand in the study of enzyme interactions and receptor binding. It helps in understanding the mechanisms of enzyme catalysis and the development of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry. It is investigated for its pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities. Researchers explore its potential as a lead compound for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it valuable in various industrial applications.
Mecanismo De Acción
The mechanism of action of 5-(4-Isopropylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
4-Isopropylphenylhydrazine: A precursor in the synthesis of 5-(4-Isopropylphenyl)-1H-pyrazole.
4-Isopropylbenzaldehyde: Another precursor used in the synthesis.
1,3-Diketones: Used in cyclization reactions to form pyrazole derivatives.
Uniqueness: this compound is unique due to the presence of the isopropylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other pyrazole derivatives.
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
5-(4-propan-2-ylphenyl)-1H-pyrazole |
InChI |
InChI=1S/C12H14N2/c1-9(2)10-3-5-11(6-4-10)12-7-8-13-14-12/h3-9H,1-2H3,(H,13,14) |
Clave InChI |
DGRQLWGCUJBDEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




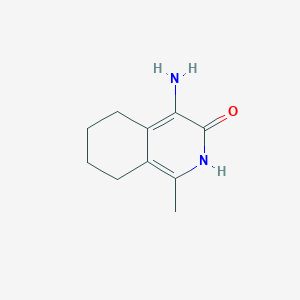
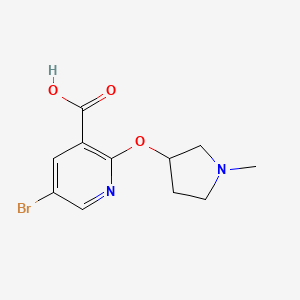



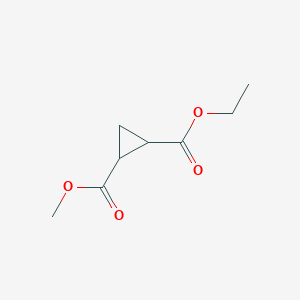
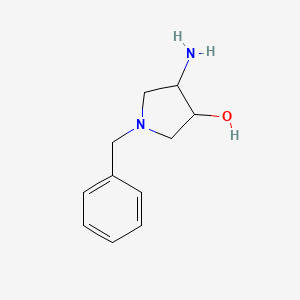


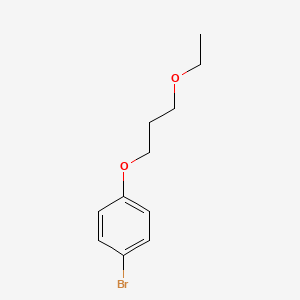
![4-[1-[[7-(3,4,5-Trimethoxyphenyl)-1,6-naphthyridin-5-yl]oxy]ethyl]pyrrolidin-2-one](/img/structure/B13981558.png)
